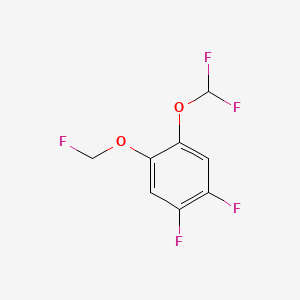

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process includes halogenation, methoxylation, and subsequent purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Nucleophilic Aromatic Substitution

The compound undergoes substitution at fluorine positions due to:

-

Strong electron-withdrawing effects from adjacent fluoromethoxy groups (-OCF₂F)

-

Activation of specific ring positions for nucleophilic attack

Notable examples include:

Cross-Coupling Reactions

The fluorine substituents enable participation in metal-catalyzed couplings:

-

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME)

-

Ullmann-type couplings for biaryl ether formation (CuI, 1,10-phenanthroline)

Reaction-Specific Data

Fluorine Displacement Kinetics

Comparative reactivity studies show:

| Position | Relative Reactivity | Halide Leaving Ability |

|---|---|---|

| C-1 F | 1.0 (reference) | Base-dependent |

| C-2 F | 0.78 | Requires stronger bases |

| C-5 OCH₂F | Not reactive | Stability >120°C |

Solvent Effects

Polar aprotic solvents enhance reaction rates:

Stability and Decomposition Pathways

The compound demonstrates:

textC₈H₅F₅O₂ + NaOH → C₇H₄F₃O (defluorinated product) + HF + CO₂[4]

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with chlorine atoms instead of fluorine.

1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene: Contains iodine atoms, leading to different chemical properties.

Uniqueness

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to the presence of multiple fluorine atoms and methoxy groups, which impart distinct chemical and physical properties. These features make it valuable for various applications in research and industry .

Biological Activity

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene, with the CAS number 1804415-35-7, is a fluorinated aromatic compound notable for its unique structural features and potential biological applications. The molecular formula is C8H5F5O2, and it has a molecular weight of 228.12 g/mol. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H5F5O2 |

| Molecular Weight | 228.12 g/mol |

| Purity | ≥ 98% |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of multiple fluorine and methoxy groups enhances its lipophilicity and metabolic stability, facilitating its interaction with cellular components.

Interaction with Enzymes

Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine atoms. This can lead to increased potency in enzyme inhibition or activation. For instance, studies have indicated that similar fluorinated compounds can effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Receptor Modulation

Preliminary research suggests that this compound may modulate specific receptors involved in signaling pathways related to inflammation and cancer progression. The presence of difluoromethoxy groups may enhance binding affinity to G-protein coupled receptors (GPCRs), which play significant roles in various physiological processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 22 µM

These findings suggest a potential role in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy.

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated significant apoptosis induction at concentrations above 10 µM after 24 hours of treatment. Mechanistic studies revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. -

Inflammatory Response Modulation :

Another study assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in decreased production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Applications in Pharmaceutical Research

Given its promising biological activities, this compound is being explored as a lead compound in drug development for:

- Cancer therapies : Targeting specific molecular pathways associated with tumor growth.

- Anti-inflammatory drugs : Modulating immune responses to reduce chronic inflammation.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene with high purity?

Answer:

- Stepwise halogenation and alkoxylation : Begin with a fluorobenzene derivative and sequentially introduce fluorine, difluoromethoxy, and fluoromethoxy groups via nucleophilic aromatic substitution (NAS). Use anhydrous conditions to minimize hydrolysis of fluorinated intermediates .

- Purity control : Employ column chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate). Target purity ≥98% (NLT 98%) using HPLC validation, as demonstrated for structurally similar fluorinated aromatics .

- Reagents : Sodium hypochlorite or hydrochloric acid for controlled halogenation, and fluoromethylating agents (e.g., (difluoromethoxy)trimethylsilane) for alkoxy group introduction .

Q. Basic: Which analytical techniques are most effective for characterizing polyfluorinated benzene derivatives?

Answer:

- NMR spectroscopy : Use 19F-NMR to resolve overlapping signals from multiple fluorine atoms. Deuterated solvents (e.g., CDCl3) and 13C-NMR decoupling enhance spectral clarity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C9H5F5O2) with <2 ppm mass error .

- HPLC with fluorogenic detection : Adapt methods from fluorogenic reagents like 1,2-diamino-4,5-methylenedioxybenzene for trace impurity analysis .

Q. Advanced: How can researchers address low aqueous solubility during biological assays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins. For example, solubility data for analogous compounds (e.g., 8.2 × 10−5 g/L at 25°C) suggest pre-saturation in DMSO .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) via post-synthetic modification, as seen in fluorobenzoic acid derivatives .

Q. Advanced: What strategies resolve regioselectivity challenges during electrophilic substitution in polyfluorinated systems?

Answer:

- Directing group optimization : Leverage electron-withdrawing substituents (e.g., difluoromethoxy) to direct electrophiles to meta/para positions. For example, iodine selectively substitutes at the 4-position in 2,6-difluoroanisole derivatives .

- Computational modeling : Use DFT calculations to predict reactive sites based on Fukui indices and electrostatic potential maps .

Q. Advanced: How to interpret contradictory NMR splitting patterns caused by multiple fluorine atoms?

Answer:

- Advanced NMR techniques : Apply 19F-19F COSY or NOESY to differentiate coupling interactions. For example, vicinal fluorine atoms exhibit 3JF-F couplings of 10–20 Hz .

- Isotopic labeling : Synthesize deuterated analogs (e.g., C6D5F derivatives) to simplify splitting patterns, as done for 3,4-difluorobenzoic acid-d3 .

Q. Advanced: How does the electronic structure influence reactivity in cross-coupling reactions?

Answer:

- Electron-deficient aromatic systems : Multiple fluorine and alkoxy groups reduce electron density, enhancing Suzuki-Miyaura coupling with boronic acids. For example, 2,3-difluoro-4-methoxyphenylboronic acid undergoes efficient coupling .

- Steric effects : Bulky substituents (e.g., trifluoromethoxy) may hinder Pd catalyst access, requiring ligand optimization (e.g., XPhos) .

Q. Basic: What safety protocols are critical for handling fluorinated aromatics?

Answer:

- Ventilation and PPE : Use fume hoods for reactions releasing HF gas. Wear nitrile gloves and safety goggles, as fluorinated compounds may hydrolyze to corrosive byproducts .

- Waste disposal : Neutralize fluorinated waste with calcium hydroxide to precipitate fluoride ions, following protocols for chlorinated benzoic acids .

Q. Advanced: How do electron-withdrawing groups affect stability under acidic conditions?

Answer:

- Acid resistance : Difluoromethoxy and fluoromethoxy groups stabilize the aromatic ring against protonation, as observed in 4-hydroxy-3,5-difluorobenzoic acid derivatives under pH 2–4 .

- Degradation pathways : Monitor for defluorination via LC-MS; stabilize using non-aqueous buffers (e.g., acetonitrile) in acidic media .

Properties

Molecular Formula |

C8H5F5O2 |

|---|---|

Molecular Weight |

228.12 g/mol |

IUPAC Name |

1-(difluoromethoxy)-4,5-difluoro-2-(fluoromethoxy)benzene |

InChI |

InChI=1S/C8H5F5O2/c9-3-14-6-1-4(10)5(11)2-7(6)15-8(12)13/h1-2,8H,3H2 |

InChI Key |

LTDLSWIUMQNWBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)OC(F)F)OCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.